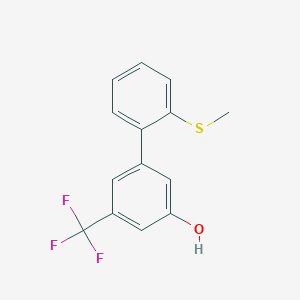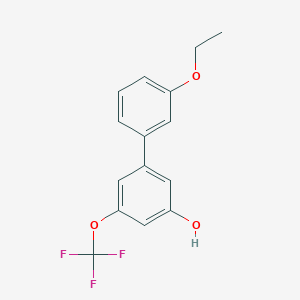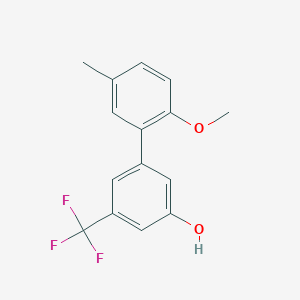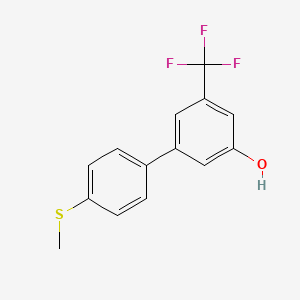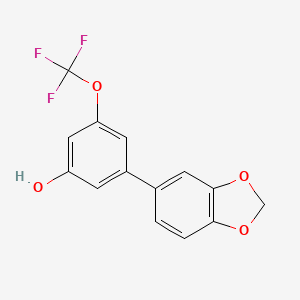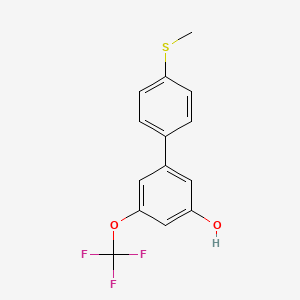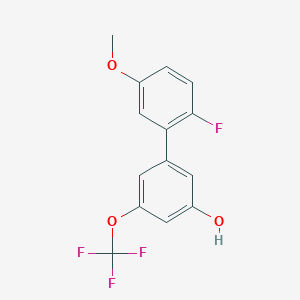
5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%, is a compound that has been researched for its potential applications in various scientific fields. It is a member of the phenol family, with a molecular formula of C10H7F4O2. The compound is a white solid with a melting point of 133-135°C and a boiling point of 181-183°C. It is soluble in a variety of organic solvents, including ethanol, acetone, and ethyl acetate.
Scientific Research Applications
5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%, has been studied for its potential applications in various scientific fields. It has been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of a variety of inflammatory diseases. Additionally, it has been investigated for its potential use as a corrosion inhibitor in metal surfaces and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%, is not fully understood. However, it is believed that the compound is able to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, thus reducing inflammation and oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%, have been studied in animal models. Studies have shown that the compound is able to reduce inflammation and oxidative stress, as well as protect against DNA damage. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%, in laboratory experiments include its relatively low cost, high purity, and ease of synthesis. Additionally, the compound is soluble in a variety of organic solvents, making it easy to work with. However, the compound is not commercially available, which can limit its use in certain experiments.
Future Directions
The potential applications of 5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%, are still being investigated. Future research could focus on the compound’s use as an antioxidant and anti-inflammatory agent in the treatment of various diseases, as well as its potential use as a corrosion inhibitor and catalyst in organic reactions. Additionally, further studies could be conducted to better understand the compound’s mechanism of action and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%, is achieved through a condensation reaction between 2-fluoro-4-methoxyphenol and 3-trifluoromethylphenol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of 80-90°C and a pressure of 0.2-0.4 MPa. The product is then purified by recrystallization from an appropriate solvent.
properties
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-11-2-3-12(13(15)7-11)8-4-9(14(16,17)18)6-10(19)5-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWZOKHNNOUNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686616 |
Source


|
| Record name | 2'-Fluoro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-03-4 |
Source


|
| Record name | 2'-Fluoro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




